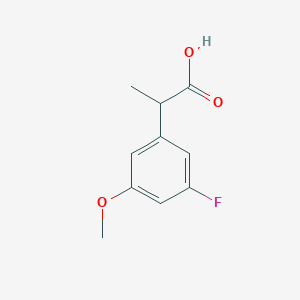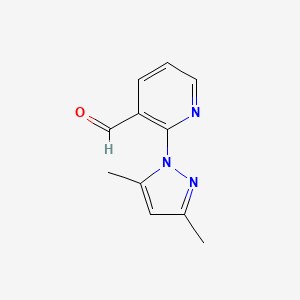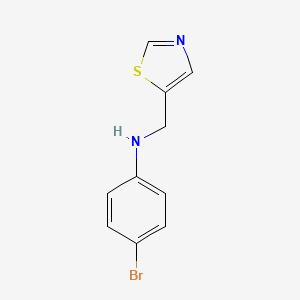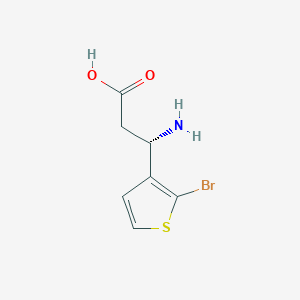
(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid: is a compound that features a unique structure combining an amino acid with a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid typically involves the incorporation of a bromothiophene moiety into an amino acid framework. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated amino acid under palladium catalysis . Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Heterocyclic Compounds: The compound can be used as a building block for the synthesis of more complex heterocyclic structures.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving thiophene derivatives.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid component allows for incorporation into biological systems, facilitating its study and application in medicinal chemistry.
Comparison with Similar Compounds
3-Bromothiophene: A simpler analog that lacks the amino acid component.
Thiophene Derivatives: Various thiophene-based compounds with different substituents on the thiophene ring.
Uniqueness:
Structural Complexity: The combination of a brominated thiophene ring with an amino acid framework makes (3S)-3-Amino-3-(2-bromothiophen-3-YL)propanoic acid unique.
Versatility: Its structure allows for diverse chemical modifications and applications in multiple fields.
Properties
Molecular Formula |
C7H8BrNO2S |
|---|---|
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-bromothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m0/s1 |
InChI Key |
CHYYZVCHTLNBGO-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CSC(=C1[C@H](CC(=O)O)N)Br |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


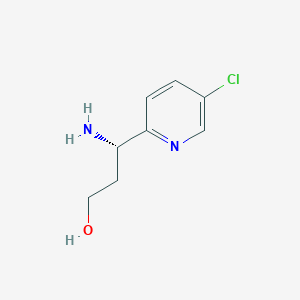
![2-(aminomethyl)-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B13313328.png)

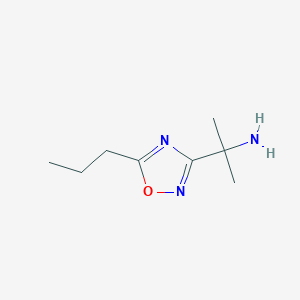
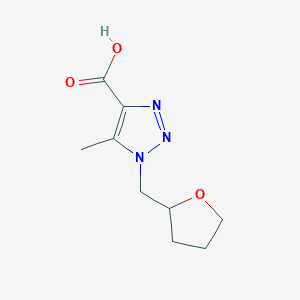

![1-[(2-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13313362.png)
![4-Chloro-1-[2-(oxolan-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13313364.png)
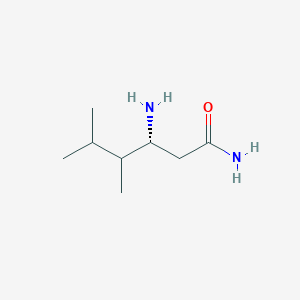
![4-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B13313379.png)
